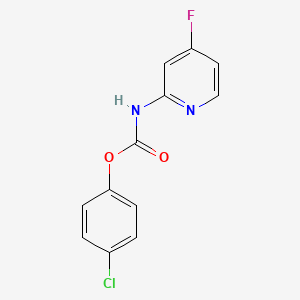
2',5'-Dichloro-3'-fluorophenacyl chloride
Vue d'ensemble
Description
2,5'-Dichloro-3'-fluorophenacyl chloride, also known as DCFPCl, is a chlorinated aromatic compound that is of interest to the scientific research community due to its versatile and wide-ranging applications. It is used in the synthesis of various compounds, including pharmaceuticals and biochemicals, as well as in the development of new materials. It has also been used in a number of studies on the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
2',5'-Dichloro-3'-fluorophenacyl chloride has been used in a variety of scientific research applications. It is commonly used in the synthesis of various compounds, such as pharmaceuticals and biochemicals, as well as in the development of new materials. It has also been used in studies on the biochemical and physiological effects of various compounds. This compound has also been used in the synthesis of polymers, in the preparation of catalysts, and as a reagent in organic synthesis.
Mécanisme D'action
2',5'-Dichloro-3'-fluorophenacyl chloride acts as an electron-rich aromatic compound, and its reactivity is largely determined by its electronic structure. It can act as a nucleophile in various reactions, and it can also act as an electrophile in reactions with electron-rich substrates. The reactivity of this compound is further enhanced by its chlorine substituents, which can act as electron-withdrawing groups.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of several enzymes, such as acetylcholinesterase, and to modulate the activity of certain receptors, such as the serotonin 5-HT3 receptor. It has also been shown to have an antioxidant effect and to inhibit the formation of free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
2',5'-Dichloro-3'-fluorophenacyl chloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and its reactivity can be easily controlled by varying the reaction conditions. It is also relatively stable and can be stored for long periods of time. However, there are some limitations associated with its use in lab experiments. It is not water-soluble, so it must be used in an organic solvent. It is also toxic and must be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 2',5'-Dichloro-3'-fluorophenacyl chloride. It could be used in the synthesis of new compounds with potential applications in medicine, agriculture, and materials science. It could also be used in the development of new catalysts and reagents for organic synthesis. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential toxicity.
Propriétés
IUPAC Name |
2-chloro-1-(2,5-dichloro-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3FO/c9-3-7(13)5-1-4(10)2-6(12)8(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNYENPUUZIHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410989.png)